Crotamiton

Catalog No.
S524469
CAS No.
483-63-6
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotamiton

CAS Number

483-63-6

Product Name

Crotamiton

IUPAC Name

N-ethyl-N-(2-methylphenyl)but-2-enamide

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3

InChI Key

DNTGGZPQPQTDQF-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
3.53e-01 g/L

Synonyms

Crotamiton; N-Ethyl-o-crotonotoluidide; Crotamitone; Crotalgin; Eurasil; Euraxil

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C

Description

The exact mass of the compound Crotamiton is 203.13101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758951. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of enamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lifespan Extension and Stress Resistance in Caenorhabditis Elegans

Removal of Crotamiton from Reverse Osmosis Concentrate

Treatment of Scabies and Pruritus

Comparative Efficacy of Topical Scabicides

Anti-Pruritic Effect for Non-Scabietic Itching

Photocatalytic Decomposition of Crotamiton

Anti-Aging Effects in C. Elegans

Crotamiton is a chemical compound classified as a topical scabicidal and antipruritic agent. It is primarily used to treat scabies, a skin infestation caused by mites, and to alleviate itching associated with various skin conditions. Crotamiton is typically available in cream or lotion form, appearing as a colorless to slightly yellowish oil with a faint amine-like odor. Its chemical formula is C13H17NOC_{13}H_{17}NO, and it has a molecular weight of approximately 203.28 g/mol .

The compound operates through a mechanism that is not entirely understood but is believed to involve the production of a cooling effect as it evaporates from the skin, which distracts the body from itching sensations. This cooling effect also contributes to its efficacy in treating sunburn .

The exact mechanism by which crotamiton kills scabies mites remains unknown []. However, two possible mechanisms for its antipruritic effect are proposed:

  • Counterirritation: Crotamiton might cause mild irritation upon application, distracting the body's response from the intense itching caused by scabies mites.
  • TRPV4 channel inhibition: Crotamiton may inhibit a specific ion channel (TRPV4) in the skin, reducing the sensation of itch [].
  • Skin irritation (burning, stinging) [].
  • Unpleasant odor [].
  • Potential for allergic reactions [].
, primarily involving its functional groups. The compound features an amide bond, which can participate in hydrolysis under acidic or basic conditions, leading to the formation of its constituent amine and carboxylic acid derivatives. Additionally, crotamiton can react with nucleophiles due to its electrophilic carbonyl group.

Key Reactions:

  • Hydrolysis: Crotamiton can hydrolyze into N-ethyl-N-(2-methylphenyl)butanoic acid and ethanol.
  • Oxidation: The presence of an alkene allows for potential oxidation reactions, although specific conditions are required for such transformations.

Crotamiton exhibits notable biological activity against scabies mites and has demonstrated antipruritic properties. Research indicates that it inhibits histamine-induced calcium influx in human embryonic kidney cells, which express histamine receptors. This inhibition suggests that crotamiton may effectively block pathways associated with itching, making it useful for treating both scabies-related and non-scabies-related pruritus .

In animal studies, crotamiton has shown significant suppression of scratching behavior induced by histamine and chloroquine, further supporting its potential as a general anti-pruritic agent . The compound also interacts with transient receptor potential channels, including TRPV1 and TRPV4, which are involved in pain and itch signaling pathways .

Crotamiton can be synthesized through various organic chemistry methods. A common synthetic route involves the condensation of 2-methylphenylamine with but-2-enoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide product while eliminating hydrochloric acid as a byproduct.

General Synthesis Steps:

  • Formation of Amide: React 2-methylphenylamine with but-2-enoyl chloride.
  • Purification: Isolate the product through recrystallization or chromatography.

Alternative methods may include variations in starting materials or reaction conditions to optimize yield or purity.

Crotamiton is primarily applied in dermatology for:

  • Treatment of Scabies: It effectively kills scabies mites.
  • Relief of Pruritus: Crotamiton alleviates itching from various skin irritations, including sunburn.
  • Pediculicide Activity: It has been noted for some efficacy against lice infestations .

Additionally, due to its cooling effect upon evaporation, it may be used in formulations aimed at providing symptomatic relief for other dermatological conditions.

Crotamiton interacts with several biological pathways and receptors:

  • Histamine Receptors: It inhibits calcium influx via histamine receptor pathways, particularly H1R and TRPV1.
  • Transient Receptor Potential Channels: Crotamiton affects TRPV4 channels, which are implicated in itch signaling .

Studies suggest that while crotamiton is effective against histamine-induced itching, its effects on other pathways (like serotonin-mediated pathways) require further investigation to fully understand its mechanisms of action .

Several compounds share similarities with crotamiton in terms of their applications or mechanisms:

Compound NameMechanism of ActionPrimary UseUnique Features
PermethrinDisrupts nerve function in insectsScabicideMore potent against scabies mites
Benzyl BenzoateActs as an insecticideScabicideOften used in combination therapies
LindaneNeurotoxic effects on parasitesScabicideHas been restricted due to toxicity
IvermectinParalysis of parasitesAntiparasiticBroad-spectrum antiparasitic agent

Crotamiton's uniqueness lies in its dual action as both a scabicide and an antipruritic agent while producing a cooling effect that aids in symptom relief without causing additional irritation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Boiling Point

154 °C at 1.30E+01 mm Hg

Heavy Atom Count

15

LogP

2.9
2.9

Appearance

White to off-white solid powder.

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D6S4O4XD0H

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For eradication of scabies (Sarcoptes scabiei) and for symptomatic treatment of pruritic skin.
FDA Label

Pharmacology

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn. Crotamiton relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. Due to this cooling effect it is also effective for the relief of sunburn. The drug is also believed to kill scabies through an unknown mechanism.

MeSH Pharmacological Classification

Pesticides

Mechanism of Action

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching.

Pictograms

Irritant

Irritant

Other CAS

124236-29-9
483-63-6

Absorption Distribution and Excretion

10 % absorbed when applied locally.

Wikipedia

5-MeS-DMT

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Goldust M, Rezaee E, Raghiafar R. Topical ivermectin versus crotamiton cream 10% for the treatment of scabies. Int J Dermatol. 2014 Jul;53(7):904-8. doi: 10.1111/ijd.12447. Epub 2014 Jun 5. PubMed PMID: 24898622.
2: Mori N, Mizawa M, Hara H, Norisugi O, Makino T, Nakano H, Sawamura D, Shimizu T. Hailey-Hailey disease diagnosed based on an exacerbation of contact dermatitis with topical crotamiton. Eur J Dermatol. 2014 Mar-Apr;24(2):263-4. doi: 10.1684/ejd.2014.2288. PubMed PMID: 24721608.
3: Goldust M, Rezaee E, Raghifar R. Comparison of oral ivermectin versus crotamiton 10% cream in the treatment of scabies. Cutan Ocul Toxicol. 2014 Dec;33(4):333-6. doi: 10.3109/15569527.2013.768258. Epub 2013 Feb 25. PubMed PMID: 23431958.
4: Pourhasan A, Goldust M, Rezaee E. Treatment of scabies, permethrin 5% cream vs. crotamiton 10% cream. Ann Parasitol. 2013;59(3):143-7. PubMed PMID: 24881286.
5: Fukahori S, Fujiwara T, Ito R, Funamizu N. Photocatalytic decomposition of crotamiton over aqueous TiO(2) suspensions: determination of intermediates and the reaction pathway. Chemosphere. 2012 Sep;89(3):213-20. doi: 10.1016/j.chemosphere.2012.04.018. Epub 2012 May 10. PubMed PMID: 22578794.
6: Sekine R, Satoh T, Takaoka A, Saeki K, Yokozeki H. Anti pruritic effects of topical crotamiton, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior. Exp Dermatol. 2012 Mar;21(3):201-4. doi: 10.1111/j.1600-0625.2011.01433.x. PubMed PMID: 22379965.
7: Nakada N, Yasojima M, Okayasu Y, Komori K, Suzuki Y. Mass balance analysis of triclosan, diethyltoluamide, crotamiton and carbamazepine in sewage treatment plants. Water Sci Technol. 2010;61(7):1739-47. doi: 10.2166/wst.2010.100. PubMed PMID: 20371932.
8: Bikowski JB, Del Rosso JQ. Demodex dermatitis: a retrospective analysis of clinical diagnosis and successful treatment with topical crotamiton. J Clin Aesthet Dermatol. 2009 Jan;2(1):20-5. PubMed PMID: 20967184; PubMed Central PMCID: PMC2958185.
9: Larson P. Review: topical permethrin was more effective than topical crotamiton or lindane for scabies. Evid Based Nurs. 2008 Apr;11(2):47. doi: 10.1136/ebn.11.2.47. PubMed PMID: 18364417.
10: Dika E, Tosti A, Goldovsky M, Wester R, Maibach HI. Percutaneous absorption of crotamiton in man following single and multiple dosing. Cutan Ocul Toxicol. 2006;25(3):211-6. PubMed PMID: 16980246.

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